N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of various types of cancer. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2) and has shown promising results in preclinical and clinical studies.
Wirkmechanismus
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells. This mechanism of action is different from that of other BCL-2 inhibitors, which target other domains of the protein.
Biochemical and Physiological Effects:
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of the protein. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide is its selectivity for BCL-2, which reduces the risk of off-target effects. However, it has also been shown to induce thrombocytopenia (low platelet count) in some patients, which can limit its use. In addition, the development of resistance to N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been reported in some cases, highlighting the need for further research into alternative treatment strategies.
Zukünftige Richtungen
Future research on N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide could focus on several areas, including the development of combination therapies that enhance its efficacy and reduce the risk of resistance. Other potential directions include the investigation of its use in other types of cancer, the identification of biomarkers that predict response to treatment, and the development of new BCL-2 inhibitors with improved selectivity and potency.
Synthesemethoden
The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide involves several steps, including the use of various reagents and solvents. The process starts with the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with cyclohexanecarboxylic acid to form the corresponding carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-methyl-N-(3-pyridylmethyl)amine to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. It has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress BCL-2, which is a key factor in the survival of these cells.
Eigenschaften
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-21-14-9-11(7-8-13(14)22-16(17)18)10-19-15(20)12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMAGFYEVBGPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2CCCCC2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.